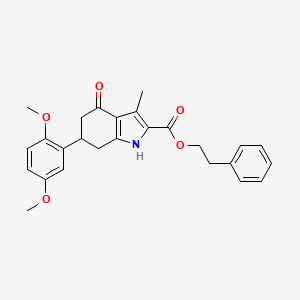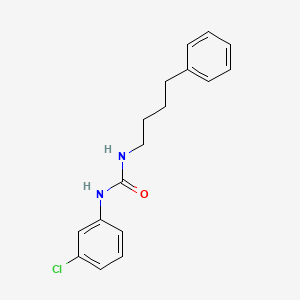![molecular formula C22H25NO5 B4729314 butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4729314.png)
butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate
Übersicht
Beschreibung
Butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate, also known as DMAB, is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. DMAB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Wirkmechanismus
The mechanism of action of butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of MMP-9, which is involved in the degradation of extracellular matrix proteins and is associated with the progression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in various in vitro and in vivo studies. For example, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, this compound has been shown to inhibit the replication of certain viruses such as HIV and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using simple reaction conditions. It is also soluble in organic solvents, which makes it easy to dissolve in various experimental conditions. However, this compound has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous experimental conditions. In addition, this compound has not been extensively studied in clinical trials, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate. First, more studies are needed to fully understand the mechanism of action of this compound. Second, more studies are needed to evaluate the pharmacological properties of this compound in various disease models. Third, more studies are needed to evaluate the safety and toxicity of this compound in animal models and clinical trials. Fourth, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases such as cancer and viral infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects. This compound has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the progression of various diseases. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further studies on its mechanism of action, pharmacological properties, safety, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anticancer, and antiviral effects in various in vitro and in vivo studies. This compound has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the progression of various diseases such as cancer and arthritis.
Eigenschaften
IUPAC Name |
butyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-4-5-14-28-22(25)17-8-10-18(11-9-17)23-21(24)13-7-16-6-12-19(26-2)20(15-16)27-3/h6-13,15H,4-5,14H2,1-3H3,(H,23,24)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBCBZDQCLUJV-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
![10-(2-phenoxyethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4729241.png)
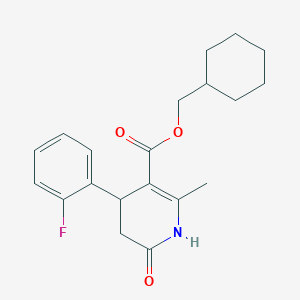
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4729266.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4729275.png)
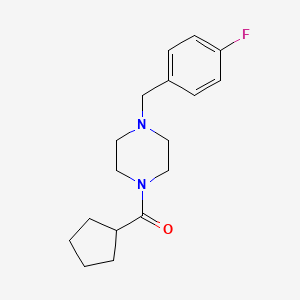
amino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)
![1-(2,2-dimethylpropanoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4729281.png)
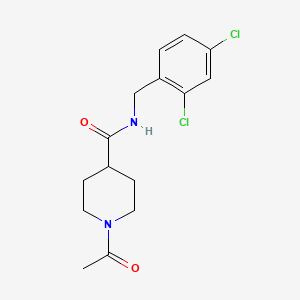
![methyl [2-(4,5-dimethoxy-2-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B4729301.png)
![methyl 4-[(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4729312.png)
